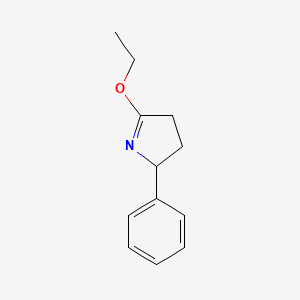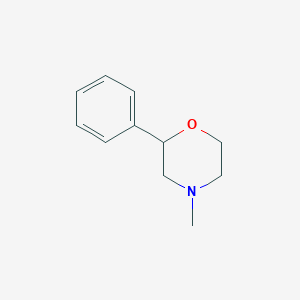
4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4F6T, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound that has a unique structure that can be used in a variety of ways. This compound is of interest to scientists due to its ability to interact with other molecules in a unique way, and its potential to be used in a variety of applications.
Applications De Recherche Scientifique
4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for the study of proton transfer reactions and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of novel polymers and as a model compound in the study of the mechanism of action of drugs. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom of the pyrimidine ring and the sulfur atom of the thiophene ring. This bond is believed to be responsible for the compound’s ability to interact with other molecules in a unique way.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with a variety of proteins and enzymes, suggesting that it may have an effect on cellular processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to interact with a variety of other proteins, including those involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its unique structure, which allows it to interact with other molecules in a unique way, as well as its availability and relatively low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. The main limitation of this compound is that its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine. One potential direction is the development of new pharmaceuticals based on its structure. Additionally, its unique structure could be used to develop new catalysts or to study the mechanism of action of other compounds. Additionally, it could be used to study the effects of proton transfer reactions or to develop new polymers. Finally, it could be used to study the effects of drugs on cellular processes or to develop new drugs.
Méthodes De Synthèse
The synthesis of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 2-amino-5-nitropyrimidine and 2-thiophenecarboxaldehyde in the presence of sodium hydroxide and a suitable catalyst such as sodium ethoxide. The reaction is then followed by the addition of a furan derivative and a suitable base such as sodium hydroxide. The reaction is then allowed to proceed for several hours before being quenched with an acid such as hydrochloric acid. The product is then isolated and purified by recrystallization.
Propriétés
IUPAC Name |
4-(furan-2-yl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLGOLFNBFYUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)


